molecular formula C14H19NO2 B1597887 Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one CAS No. 71592-43-3

Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one

Cat. No. B1597887
Key on ui cas rn: 71592-43-3
M. Wt: 233.31 g/mol
InChI Key: HPYQDDXKEGCTGC-UHFFFAOYSA-N
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Patent
US04296029

Procedure details

A solution of butyl lithium (0.05 moles) in hexane (31.25 ml), was treated with 2,2,6,6-tetramethylpiperidine (8.5 ml), followed by THF (100 ml) under an inert atmosphere at 0° C. A solution of N-methylcaprolactam (6.25 ml, 50 mM) in THF (20 ml) was added, the mixture stirred for 30 minutes and treated with a solution of butyl lithium (0.05 mole) in hexane (31.25 ml). After 15 minutes, o-chloroanisole (6.2 ml) was added and the mixture stirred for fifteen hours at ambient temperature.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
31.25 mL
Type
solvent
Reaction Step One
Quantity
6.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.05 mol
Type
reactant
Reaction Step Three
Quantity
31.25 mL
Type
solvent
Reaction Step Three
Quantity
6.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.CC1(C)CCCC(C)(C)N1.[CH3:16][N:17]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][C:18]1=[O:24].Cl[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[O:32][CH3:33]>CCCCCC.C1COCC1>[CH3:33][O:32][C:27]1[CH:26]=[C:31]([CH:19]2[CH2:20][CH2:21][CH2:22][CH2:23][N:17]([CH3:16])[C:18]2=[O:24])[CH:30]=[CH:29][CH:28]=1

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
8.5 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
31.25 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
6.25 mL
Type
reactant
Smiles
CN1C(CCCCC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
31.25 mL
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
6.2 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)OC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture stirred for fifteen hours at ambient temperature

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC=1C=C(C=CC1)C1C(N(CCCC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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